molecular formula C18H17NO4 B394351 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE

4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE

Cat. No.: B394351
M. Wt: 311.3g/mol
InChI Key: NUKVTKVDDZWCBT-UHFFFAOYSA-N
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Description

4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tricyclic core structure, which can be achieved through a Diels-Alder reaction followed by subsequent functional group modifications. The phenyl acetate group is then introduced via esterification reactions using acetic anhydride and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups provides opportunities for designing drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism by which 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE stands out due to its phenyl acetate moiety, which imparts unique chemical properties and reactivity. This structural feature allows for distinct interactions in both chemical and biological contexts, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3g/mol

IUPAC Name

[4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)phenyl] acetate

InChI

InChI=1S/C18H17NO4/c1-10(20)23-14-8-6-13(7-9-14)19-17(21)15-11-2-3-12(5-4-11)16(15)18(19)22/h2-3,6-9,11-12,15-16H,4-5H2,1H3

InChI Key

NUKVTKVDDZWCBT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4

Origin of Product

United States

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